molecular formula C8H10N2O B170547 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 199192-02-4

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B170547
CAS No.: 199192-02-4
M. Wt: 150.18 g/mol
InChI Key: XUCXGMICNHEJKV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound that features an imidazo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with glyoxal, followed by cyclization and subsequent oxidation to form the carbaldehyde group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo-pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid.

    Reduction: Formation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-methanol.

    Substitution: Formation of various substituted imidazo-pyridine derivatives depending on the substituent used.

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
  • 5,6,7,8-Tetrahydroimidazo[4,5-c]pyridine

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its aldehyde functional group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCXGMICNHEJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
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5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
Reactant of Route 3
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
Reactant of Route 4
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
Reactant of Route 5
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
Reactant of Route 6
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde

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